

# The Selectivity Profile of WH-4-023: A Technical Guide

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## Compound of Interest

Compound Name: WH-4-023

Cat. No.: B15544187

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**WH-4-023** is a potent and selective dual inhibitor of the Src family kinases, Lck and Src.<sup>[1][2][3]</sup>

This technical guide provides an in-depth overview of its selectivity profile, the experimental protocols used for its characterization, and its impact on relevant signaling pathways.

## Data Presentation: Kinase Inhibition Profile

**WH-4-023** demonstrates high affinity for Lck and Src, with inhibitory concentrations in the low nanomolar range.<sup>[1][2][4]</sup> Its selectivity has been established against several other kinases, showing a significantly lower potency for p38 $\alpha$  and KDR.<sup>[1][3][5]</sup> The compound also potently inhibits Salt-Inducible Kinases (SIKs).<sup>[2][4][6]</sup>

Target Kinase	IC50 (nM)	Kinase Family	Notes
Lck	2	Src Family Kinase	Potent inhibition observed in cell-free assays. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
Src	6	Src Family Kinase	Potent inhibition observed in cell-free assays. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
SIK1	10	AMPK-related	Potent inhibition. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
SIK2	22	AMPK-related	Potent inhibition. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
SIK3	60	AMPK-related	Potent inhibition. <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>
p38 $\alpha$	1300	MAPK	>300-fold less sensitive than Lck/Src. <a href="#">[5]</a>
KDR (VEGFR2)	650	Receptor Tyrosine Kinase	>300-fold less sensitive than Lck/Src. <a href="#">[5]</a>

Qualitative selectivity information indicates that **WH-4-023** inhibits protein tyrosine kinases with a Threonine residue at the "gatekeeper" position, including FGF and Ephrin receptors, other Src family members like Yes, and BTK.[\[4\]](#) Conversely, it does not inhibit members of the AMPK-related kinase subfamily that have a larger hydrophobic residue (Methionine or Leucine) at the gatekeeper site.[\[4\]](#)

## Experimental Protocols

The primary assay used to determine the inhibitory activity of **WH-4-023** against Lck is a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay.[\[4\]](#)[\[6\]](#)

### Lck HTRF Kinase Assay

This assay measures the ATP-dependent phosphorylation of a biotinylated gastrin peptide substrate by the Lck kinase domain (amino acids 225-509).[4][6]

Materials:

- Lck enzyme (GST-kinase domain fusion)
- Biotinylated gastrin substrate peptide
- ATP
- **WH-4-023** or other test compounds
- Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 20 mM MgCl<sub>2</sub>, 5 mM MnCl<sub>2</sub>, 2 mM DTT, 0.05% BSA.[4][6]
- Detection Reagent Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 3 mM EDTA, 0.05% BSA, 0.1% Tween20.[6]
- Detection Reagents: Europium-labeled anti-phosphotyrosine antibody (Eu-anti-PY) and Streptavidin-Allophycocyanin (SA-APC).[6]

Procedure:

- The inhibitor compound (**WH-4-023**) is pre-incubated with the Lck enzyme.
- The kinase reaction is initiated by adding the biotinylated gastrin substrate and ATP. Final concentrations in the assay are typically 250 pM Lck, 1.2 μM gastrin, and 0.5 μM ATP.[4][6]
- The reaction is allowed to proceed for a specified time at a controlled temperature.
- The reaction is quenched by adding the detection reagent buffer.[4][6]
- Eu-anti-PY and SA-APC are added to the quenched reaction. The final concentrations are typically 0.025 nM and 0.0004 mg/mL, respectively.[6]
- The plate is read in a fluorescence plate reader with excitation at 320 nm and emission detection at 615 nm and 655 nm.[6]

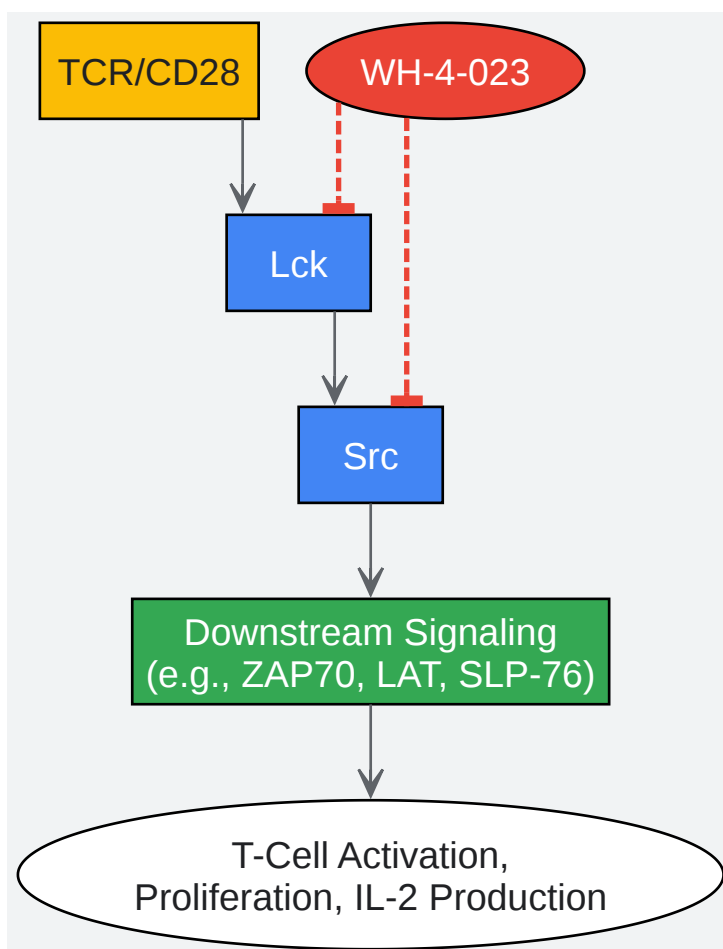
Principle: Phosphorylation of the biotinylated substrate by Lck allows for the binding of the Eu-anti-PY antibody. The biotin moiety is bound by SA-APC. When both are bound to the same peptide, the close proximity of the Europium donor and the Allophycocyanin acceptor results in a FRET signal. Inhibition of Lck by **WH-4-023** prevents substrate phosphorylation, leading to a decrease in the FRET signal.

## General Kinase Assay Protocol

Assays for other kinases, such as Src, are performed in a similar manner, with adjustments to the concentrations of the enzyme, substrate peptide, and ATP to suit the specific activity and Michaelis-Menten constants ( $K_m$ ) of the kinase.<sup>[6]</sup>

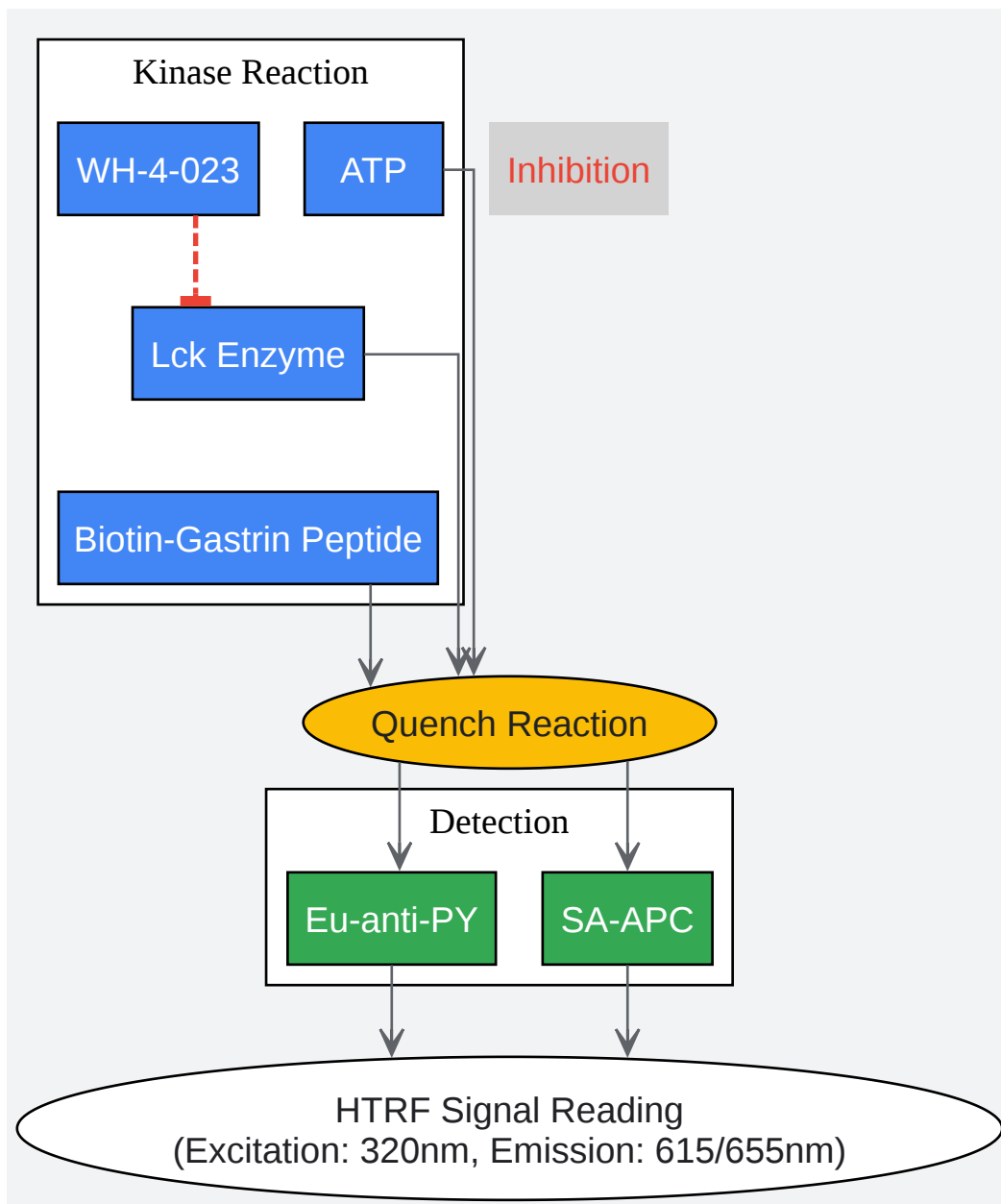
## Mandatory Visualizations

### Signaling Pathways and Experimental Workflows



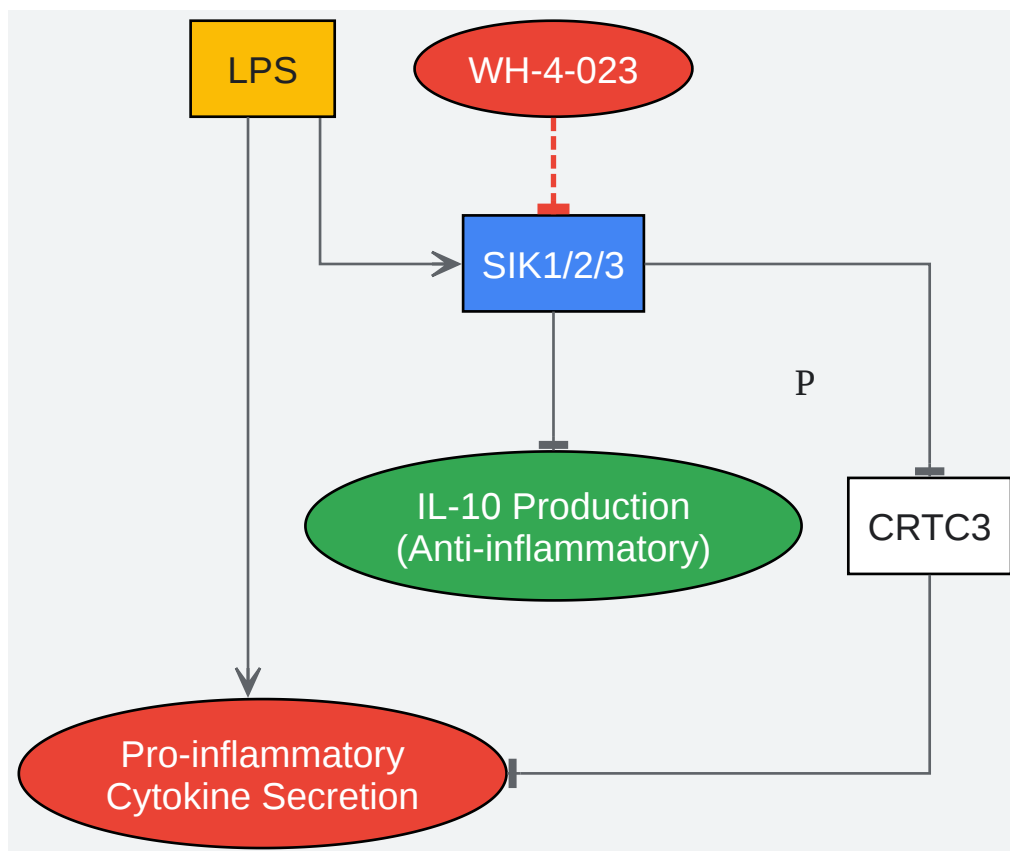
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Caption: **WH-4-023** inhibits Lck and Src in the T-cell receptor signaling pathway.



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Caption: Workflow of the Lck Homogeneous Time Resolved Fluorescence (HTRF) assay.



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Caption: **WH-4-023** modulates macrophage polarization by inhibiting SIK.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. WH-4-023 | Src Kinases | Tocris Bioscience [tocris.com]
- 3. cellgs.com [cellgs.com]
- 4. apexbt.com [apexbt.com]
- 5. caymanchem.com [caymanchem.com]

- 6. selleckchem.com [selleckchem.com]
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